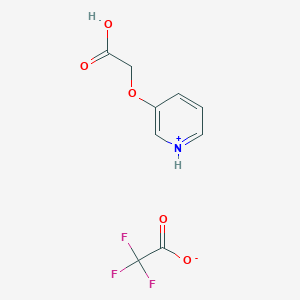
O-二甲氨基羰基-3-(6-二甲氨基-4-三氟甲基吡啶-2-基)苯甲醛肟
描述
科学研究应用
在有机合成和催化中的应用
亚胺盐的形成和水解
研究表明,类似结构的烷基化会形成亚胺盐,表明 O-二甲氨基羰基-3-(6-二甲氨基-4-三氟甲基吡啶-2-基)苯甲醛肟可能参与合成途径。这些盐容易水解,为进一步的化学转化提供了一条途径 (Froschauer 等,2013)。
汉奇反应的改进
该化合物的骨架表明在改进的汉奇反应中具有潜在的反应性,类似于涉及对-(二甲氨基)苯甲醛衍生物的反应。这些反应产生复杂杂环结构,突出了合成新型有机化合物的一条途径 (Dzvinchuk,2007)。
C-H 官能化
对苯甲醛衍生物的研究表明具有 C-H 官能化的潜力,导致肟缩酮的形成。这表明在肟基材料的合成中类似化合物的官能化中具有应用 (Shafi,2015)。
材料科学应用
氧化催化
金纳米颗粒已被证明可以催化 4-(二甲氨基)苯甲醛衍生物的氧化,表明类似化合物在材料科学和绿色化学中具有潜在的催化应用 (Krieger 和 Jagodzinski,2008)。
生化分析
Biochemical Properties
O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance. Additionally, O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime can affect cell proliferation and apoptosis, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress. At high doses, O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing adverse reactions.
属性
IUPAC Name |
[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-24(2)16-10-14(18(19,20)21)9-15(23-16)13-7-5-6-12(8-13)11-22-27-17(26)25(3)4/h5-11H,1-4H3/b22-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQZUOUYOFWAAT-SSDVNMTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NOC(=O)N(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/OC(=O)N(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride](/img/structure/B1406602.png)
![2,2-Dimethyl-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]propionamide](/img/structure/B1406604.png)
![(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid](/img/structure/B1406605.png)




![4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide](/img/structure/B1406613.png)
![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1406615.png)
![methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B1406620.png)
![4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406621.png)

